molecular formula C10H10F2O2 B1437677 1-[2-(Difluoromethoxy)phenyl]propan-1-one CAS No. 929341-33-3

1-[2-(Difluoromethoxy)phenyl]propan-1-one

Cat. No.: B1437677
CAS No.: 929341-33-3
M. Wt: 200.18 g/mol
InChI Key: GJDKFXPSSMGLKD-UHFFFAOYSA-N
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Description

1-[2-(Difluoromethoxy)phenyl]propan-1-one is an organic compound with the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a propanone moiety. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 1-[2-(Difluoromethoxy)phenyl]propan-1-one typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with a suitable reagent to introduce the propanone group. One common method includes the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired ketone . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

1-[2-(Difluoromethoxy)phenyl]propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(Difluoromethoxy)phenyl]propan-1-one is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-[2-(Difluoromethoxy)phenyl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The difluoromethoxy group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanisms .

Comparison with Similar Compounds

1-[2-(Difluoromethoxy)phenyl]propan-1-one can be compared to other similar compounds, such as:

    1-[2-(Methoxy)phenyl]propan-1-one: Similar structure but with a methoxy group instead of a difluoromethoxy group, leading to different reactivity and applications.

    1-[2-(Trifluoromethoxy)phenyl]propan-1-one: Contains a trifluoromethoxy group, which can significantly alter its chemical properties and biological activity.

    1-[2-(Chloromethoxy)phenyl]propan-1-one:

These comparisons highlight the unique properties of this compound, particularly its balance of reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-[2-(difluoromethoxy)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-2-8(13)7-5-3-4-6-9(7)14-10(11)12/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDKFXPSSMGLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701273190
Record name 1-[2-(Difluoromethoxy)phenyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929341-33-3
Record name 1-[2-(Difluoromethoxy)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929341-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(Difluoromethoxy)phenyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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